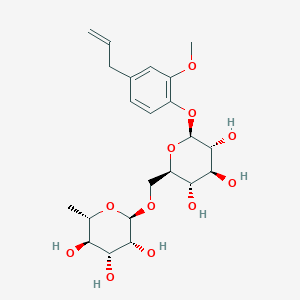
Eugenol rutinoside
Übersicht
Beschreibung
Eugenol rutinoside is a natural product found in Sapindus mukorossi and Lilium mackliniae . It belongs to the class of phenylpropanoid glycosides . It has been shown to have anti-inflammatory and analgesic effects in vitro and in vivo . Eugenol rutinoside also inhibits Cox-2, an enzyme that is responsible for the production of inflammatory prostaglandins .
Molecular Structure Analysis
The molecular formula of Eugenol rutinoside is C22H32O11 . The molecular weight is 472.5 g/mol . The IUPAC name is (2S,3R,4R,5R,6R)-2-methyl-6-[[ (2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methoxy-4-prop-2-enylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol .
Chemical Reactions Analysis
While specific chemical reactions involving Eugenol rutinoside are not available, eugenol, a related compound, has been studied for its wide range of biological activities including antifungal, antimicrobial, anti-inflammatory, antioxidant, analgesic, anticancer, and antiparasitic properties .
Physical And Chemical Properties Analysis
Eugenol rutinoside has a molecular weight of 472.5 g/mol . It has 6 hydrogen bond donors and 11 hydrogen bond acceptors . The rotatable bond count is 8 . The exact mass and monoisotopic mass are 472.19446183 g/mol .
Wissenschaftliche Forschungsanwendungen
Antifungal Applications
Eugenol has demonstrated significant antifungal activity against a variety of fungal strains, including Candida albicans, Aspergillus niger, and Trichophyton rubrum. This suggests that Eugenol rutinoside could potentially be applied in medical treatments against fungal infections .
Synthesis and Production
Eugenol can be synthesized through chemical processes or biotransformation using microorganisms like Corynebacterium spp., Streptomyces spp., and Escherichia coli. This indicates that Eugenol rutinoside may also be produced through similar methods, enhancing its availability for research and application .
Antimicrobial Properties
Research has shown that Eugenol possesses antimicrobial properties, which could make Eugenol rutinoside useful in combating microbial infections, particularly in the reproductive tract of animals .
Antioxidant Potential
Eugenol derivatives have been studied for their antioxidant properties. This suggests that Eugenol rutinoside might also serve as an antioxidant agent, potentially applicable in food preservation or pharmaceuticals to combat oxidative stress .
Food Industry Applications
Eugenol is used as a food protectant, indicating that Eugenol rutinoside could find applications in the food industry as an antimicrobial agent to preserve plants, grains, fruits, and livestock .
Zukünftige Richtungen
Eugenol, a related compound, exhibits vivid signaling pathways to combat cancers of different origins . The reports also depict the advancement of novel nano-drug delivery approaches upgrading the therapeutic profile of eugenol . Therefore, eugenol nanoformulations may have enormous potential for both the treatment and prevention of cancer . Further investigations, including in vivo and animal studies, toxicology studies and clinical trials, as well as molecular analysis, are needed to improve formulations and develop novel antifungal agents based on eugenol .
Wirkmechanismus
Target of Action
Eugenol rutinoside is a derivative of eugenol, a naturally occurring phenolic molecule found in several plants such as cinnamon, clove, and bay leaves . Eugenol has been shown to interfere with action potential conduction , and it has been used as a topical antiseptic and in dental preparations for root canal sealing and pain control . It has also been found to have anti-inflammatory, neuroprotective, antipyretic, antioxidant, antifungal, and analgesic properties
Mode of Action
The exact mechanism of action of eugenol, and by extension eugenol rutinoside, is unknown. Eugenol has been shown to interrupt action potentials, which may be involved in its anti-pain activity . Research has also shown eugenol to have anti-inflammatory, neuroprotective, antipyretic, antioxidant, antifungal, and analgesic properties
Biochemical Pathways
Eugenol is involved in various biochemical pathways. For instance, it has been shown to bind to the membrane of Candida and decrease ergosterol biosynthesis, leading to cell wall and membrane damage . It also reduces germ tube formation, increases levels of lipid peroxidation and reactive oxygen species, and inhibits the formation of biofilms . These actions induce oxidative stress and cause high permeability in the fungal cell membrane . It’s likely that eugenol rutinoside affects similar biochemical pathways, but more research is needed to confirm this.
Pharmacokinetics
The metabolism and pharmacokinetics of eugenol have been studied . Eugenol is relatively poorly absorbed in the intestines. Microflora of the lower gut hydrolyze eugenol to its aglycone, quercetin, and the sugar residue, which are subsequently absorbed by the small intestine wall . The metabolism of eugenol was investigated for peroral administration to rats and rabbits. Their urine showed the three eugenol metabolites 3,4-dihydroxyphenylacetic acid, 3-methoxy-4-hydroxyphenylacetic acid, and m-hydroxyphenylacetic acid
Result of Action
Eugenol has been shown to have a dual effect on oxidative stress, acting as an antioxidant or prooxidant agent . It has anti-carcinogenic, cytotoxic, and antitumor properties . Different biochemical investigations reveal eugenol inducing cytotoxicity, inhibiting phases of the cell cycles, programmed cell death, and auto-phagocytosis in studied cancer lines . It’s likely that eugenol rutinoside has similar effects, but more research is needed to confirm this.
Action Environment
The action of eugenol and eugenol rutinoside can be influenced by environmental factors. For instance, eugenol can be produced synthetically in two ways, one of which involves the allylation of guaiacol with allyl chloride. The biotechnological method is based on the biotransformation of a wide range of microorganisms, such as Corynebacterium spp., Streptomyces spp., and Escherichia coli . The environment in which these microorganisms are grown can influence the production of eugenol. Similarly, the action of eugenol rutinoside could be influenced by environmental factors, but more research is needed to understand this.
Eigenschaften
IUPAC Name |
(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methoxy-4-prop-2-enylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O11/c1-4-5-11-6-7-12(13(8-11)29-3)32-22-20(28)18(26)16(24)14(33-22)9-30-21-19(27)17(25)15(23)10(2)31-21/h4,6-8,10,14-28H,1,5,9H2,2-3H3/t10-,14+,15-,16+,17+,18-,19+,20+,21+,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUPPNGCEAQRSV-XCPHWCDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)CC=C)OC)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C=C(C=C3)CC=C)OC)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Eugenol rutinoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



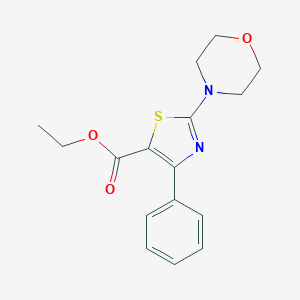
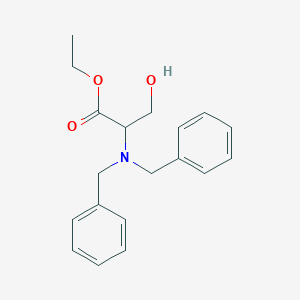
![2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid](/img/structure/B182686.png)

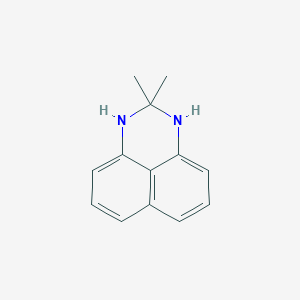
![2,5-Dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid](/img/structure/B182694.png)

![9-((7-Hydroxy-3,7-dimethylocta-2,5-dien-1-yl)oxy)-7H-furo[3,2-g]chromen-7-one](/img/structure/B182698.png)
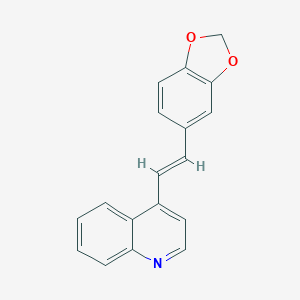
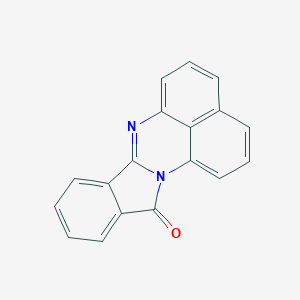
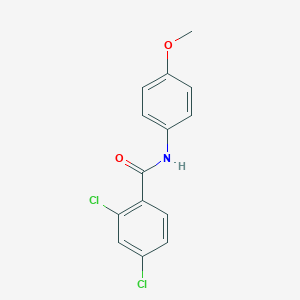
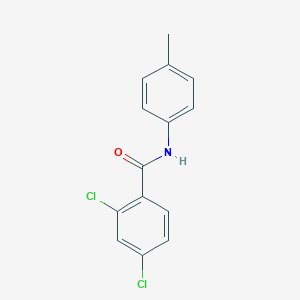
![4-Methylbenzo[h]quinoline](/img/structure/B182708.png)
![(2S)-2-[[(2S)-1-[(2S)-6-Amino-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-amino-1-oxopropan-2-yl]pentanediamide](/img/structure/B182709.png)